molecular formula C20H27Cl2NO2 B12803769 Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride CAS No. 26327-74-2

Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride

Cat. No.: B12803769
CAS No.: 26327-74-2
M. Wt: 384.3 g/mol
InChI Key: RXKHRDREZHIPOS-UHFFFAOYSA-N
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Description

Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes phenetole, chlorophenoxy, and dipropylamino groups, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride typically involves multiple steps:

    Formation of Phenetole: This can be achieved by the etherification of phenol with ethyl iodide in the presence of a base such as potassium carbonate.

    Chlorophenoxy Group Introduction: The phenetole is then reacted with p-chlorophenol in the presence of a suitable catalyst to introduce the chlorophenoxy group.

    Dipropylamino Group Addition: The intermediate product is further reacted with dipropylamine under controlled conditions to attach the dipropylamino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and quinonoid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorophenoxy group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Phenolic and quinonoid derivatives.

    Reduction: Dechlorinated phenetole derivatives.

    Substitution: Various substituted phenetole derivatives depending on the nucleophile used.

Scientific Research Applications

Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential effects on cellular processes and as a tool to modulate biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenetole: A simpler analog without the chlorophenoxy and dipropylamino groups.

    p-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but lacks the dipropylamino moiety.

    Dipropylamine: Contains the dipropylamino group but lacks the phenetole and chlorophenoxy groups.

Uniqueness

Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, distinguishing it from simpler analogs and related compounds.

Properties

CAS No.

26327-74-2

Molecular Formula

C20H27Cl2NO2

Molecular Weight

384.3 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C20H26ClNO2.ClH/c1-3-13-22(14-4-2)15-16-23-19-7-5-6-8-20(19)24-18-11-9-17(21)10-12-18;/h5-12H,3-4,13-16H2,1-2H3;1H

InChI Key

RXKHRDREZHIPOS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC1=CC=CC=C1OC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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